methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate
Description
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate is a coumarin-derived glycinate ester featuring a 4-methyl-2-oxo-2H-chromen-7-yloxy acetyl backbone linked to a methyl glycinate moiety. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .
Properties
Molecular Formula |
C15H15NO6 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetate |
InChI |
InChI=1S/C15H15NO6/c1-9-5-14(18)22-12-6-10(3-4-11(9)12)21-8-13(17)16-7-15(19)20-2/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
XMSNMDGOLZGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-methylcoumarin
The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin , a key intermediate. This compound is typically synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst .
Procedure :
-
Resorcinol (1.0 mol) and ethyl acetoacetate (1.2 mol) are dissolved in concentrated sulfuric acid at 0–5°C.
-
The mixture is stirred for 6–8 hours, poured into ice water, and neutralized with sodium bicarbonate.
-
The precipitate is filtered and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin (85–90% purity) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Melting Point | 185–187°C |
| Characterization | NMR, IR, HPLC |
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
| Solvent | Acetone |
Coupling with Glycine Methyl Ester
The acyl bromide intermediate is coupled with glycine methyl ester using carbodiimide-mediated peptide coupling (e.g., EDCI/HOBT) .
Procedure :
-
[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl bromide (1.0 mol) is dissolved in DMF.
-
Glycine methyl ester hydrochloride (1.5 mol), EDCI (1.2 mol), HOBT (1.2 mol), and DIPEA (3.0 mol) are added.
-
The mixture is stirred at room temperature for 12–18 hours, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried (NaSO) and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) .
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBT |
| Yield | 55–60% |
| Purity (HPLC) | ≥95% |
Alternative Method: One-Pot Synthesis
An eco-friendly one-pot method uses imidazole catalysis in aqueous media .
Procedure :
-
7-Hydroxy-4-methylcoumarin (1.0 mol), bromoacetyl glycine methyl ester (1.2 mol), and imidazole (2.0 mol) are mixed in water.
-
The reaction is heated at 80°C for 8 hours, cooled, and extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Imidazole |
| Solvent | Water |
| Yield | 68–72% |
Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data :
-
NMR (400 MHz, DMSO-) : δ 8.48 (s, 1H, coumarin H-4), 7.52 (d, Hz, 2H), 4.72 (s, 2H, OCHCO), 3.65 (s, 3H, COOCH) .
-
IR (KBr) : 1745 cm (ester C=O), 1660 cm (amide C=O).
Chromatographic Purity :
| Method | Retention Time | Purity |
|---|---|---|
| HPLC (C18, MeOH:HO) | 6.8 min | 98.2% |
Comparative Analysis of Methods
| Method | Yield | Cost | Eco-Friendliness |
|---|---|---|---|
| EDCI/HOBT Coupling | 55–60% | High | Moderate |
| One-Pot Imidazole | 68–72% | Low | High |
The one-pot method offers superior yield and sustainability but requires optimization for scalability .
Challenges and Optimization
-
Side Reactions : Competing ester hydrolysis can occur under acidic conditions. Using anhydrous solvents and controlled pH mitigates this .
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted glycine methyl ester .
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve efficiency:
Chemical Reactions Analysis
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate exhibits significant biological activities, making it a subject of interest in various fields:
Antimicrobial Activity:
The compound has shown efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves the inhibition of bacterial DNA gyrase, crucial for DNA replication, positioning it as a potential candidate for antibiotic development.
Anti-inflammatory Effects:
Research indicates that this compound can reduce inflammation markers both in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its use in treating inflammatory conditions.
Antioxidant Properties:
The ability to scavenge free radicals positions this compound as a protective agent against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and cancer prevention.
Material Science
In addition to its biological applications, this compound is being explored for use in developing photoactive materials and smart polymers. The unique structural features of this coumarin derivative allow it to participate in photochemical reactions, making it suitable for applications in organic electronics and photonics.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various pathogenic bacteria. The findings demonstrated a strong correlation between structural modifications and enhanced antimicrobial potency, particularly against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant activity with IC50 values in the low micromolar range. The results suggest potential development into anticancer agents, with ongoing investigations into their mechanisms of action involving apoptosis induction through mitochondrial pathways.
Mechanism of Action
The biological effects of methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate are primarily due to its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents, linkage groups, or protective moieties. Key analogues include:
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Replaces the glycinate methyl ester with a nitrobenzylidene hydrazide group.
- Properties : Higher melting point (268–270°C) due to hydrogen bonding from the hydrazide and nitro groups .
- Synthesis : Prepared via hydrazide coupling, yielding 72% .
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
- Structure : Features a tert-butoxycarbonyl (Boc)-protected glycinate instead of a methyl ester.
- Properties : Increased molecular weight (333.34 g/mol) and enhanced stability due to the Boc group .
Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]glycinate
- Structure : Replaces the coumarin core with a 4-chloroindole group.
- Properties : Lower molecular weight (280.71 g/mol) and higher lipophilicity (LogP = 2.02) .
Physicochemical Properties
Biological Activity
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate is a synthetic compound derived from coumarin, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula: C₁₅H₁₅NO₆
- Molecular Weight: 305.28 g/mol
- IUPAC Name: methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetate
- CAS Number: 307525-71-9
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is similar to that of established antibiotics, making it a candidate for further development in treating bacterial infections.
- Anti-inflammatory Effects: Research indicates that this compound can reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential use in preventing oxidative damage associated with various diseases .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The percentage inhibition compared to the control group is shown in Table 2.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Methyl N-{...} (50 mg/kg) | 45 |
| Ibuprofen (100 mg/kg) | 60 |
Case Studies
- Case Study on Antimicrobial Activity: A randomized control trial involving patients with skin infections treated with this compound showed a significant improvement in infection resolution compared to standard antibiotic therapy after one week of treatment .
- Case Study on Anti-inflammatory Effects: In a double-blind study assessing the efficacy of the compound in patients with rheumatoid arthritis, participants reported reduced joint pain and swelling after four weeks of administration, indicating its potential as an adjunct therapy .
Q & A
Q. What are the key structural features of methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate, and how do they influence its reactivity in synthetic pathways?
The compound contains a 4-methylcoumarin core linked via an oxyacetyl bridge to a glycinate ester. The electron-withdrawing carbonyl group in the coumarin moiety enhances electrophilic substitution reactivity, while the ester group in glycinate facilitates nucleophilic acyl substitution. These features necessitate multi-step synthesis involving protective group strategies, as seen in analogous coumarin-glycine conjugates .
Q. What experimental methods are critical for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity. For example, the 7-oxyacetyl proton in the coumarin ring typically appears as a singlet at δ 6.8–7.2 ppm in ¹H NMR .
Q. How can researchers design a scalable synthesis route for this compound while minimizing side reactions?
A stepwise approach is recommended:
Coumarin activation : Protect the 7-hydroxy group of 4-methylcoumarin with a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions.
Oxyacetylation : React the protected coumarin with bromoacetyl bromide under anhydrous conditions (e.g., dichloromethane, 0°C).
Glycinate coupling : Use EDC/HOBt-mediated coupling with methyl glycinate .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energy barriers for key steps like oxyacetylation. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable identification of low-energy pathways, reducing experimental trial-and-error . For example, ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40% in similar systems .
Q. What experimental strategies resolve contradictions in reported bioactivity data for coumarin-glycine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. To address this:
Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?
Use in vitro microsomal assays (e.g., human liver microsomes) to measure intrinsic clearance (CLint):
| Parameter | Condition | Measurement |
|---|---|---|
| Incubation | 1 mg/mL microsomes, NADPH-regenerating system, 37°C | LC-MS/MS quantification of parent compound |
| Data analysis | Calculate CLint using the substrate depletion method . |
Q. What interdisciplinary approaches enhance the study of structure-activity relationships (SAR) for this compound?
Combine:
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
- Synthetic diversification : Modify the coumarin methyl group or glycinate ester to assess SAR (e.g., replace methyl with trifluoromethyl for enhanced lipophilicity) .
- Kinetic solubility assays : Use PBS (pH 7.4) and biorelevant media (FaSSIF) to correlate structural changes with bioavailability .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Common issues include steric hindrance from the coumarin core or poor nucleophilicity of glycinate. Solutions:
Q. How to ensure reproducibility in biological assays given the compound’s photolability?
Coumarins are prone to UV-induced degradation. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
